(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide
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Overview
Description
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound with the molecular formula C19H14ClN3O and a molecular weight of 335.787 g/mol . It is characterized by the presence of a chloro group, a benzamide moiety, and a phenyldiazenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chlorobenzamide under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale diazotization and coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the azo group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of corresponding amines.
Oxidation: Formation of oxidized azo compounds.
Scientific Research Applications
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its azo group
Mechanism of Action
The mechanism of action of (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo photoisomerization, leading to changes in molecular conformation and activity. This property is exploited in applications like photoresponsive materials and molecular switches .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Shares the azo group but lacks the chloro and benzamide moieties.
2-chlorobenzamide: Contains the chloro and benzamide groups but lacks the azo group.
4-(phenyldiazenyl)aniline: Contains the azo group but lacks the chloro and benzamide groups.
Uniqueness
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the combination of its chloro, benzamide, and azo groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(4-phenyldiazenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSBSLQMSAZXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101040280 |
Source
|
Record name | Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101040280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164565-64-3 |
Source
|
Record name | Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101040280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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